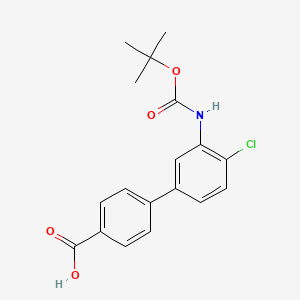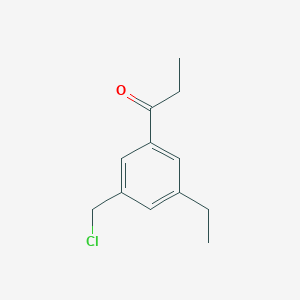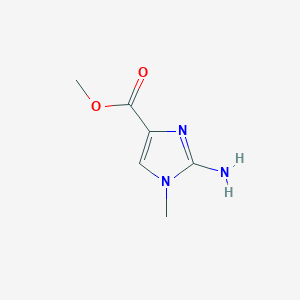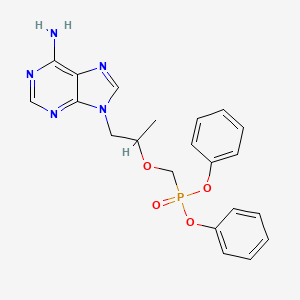
Tenofovir alafenamide Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir alafenamide Impurity 3 is a byproduct formed during the synthesis of Tenofovir alafenamide, an antiretroviral medication used primarily for the treatment of chronic hepatitis B and HIV-1 infections . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir alafenamide Impurity 3 involves several steps, including the use of chiral intermediates and specific reaction conditions. One of the key intermediates in the synthesis is ®-Tenofovir phenyl ester, which undergoes a Mitsunobu reaction to produce the impurity . The reaction conditions typically involve the use of acetonitrile as a solvent and sulfur oxychloride as a reagent .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through stringent quality assurance processes. The impurity is separated and quantified using high-performance liquid chromatography (HPLC) with a chiral stationary phase . This ensures that the levels of the impurity are within acceptable limits to maintain the safety and efficacy of the final drug product.
Chemical Reactions Analysis
Types of Reactions: Tenofovir alafenamide Impurity 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the transformation of the intermediate compounds into the final impurity.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur oxychloride, acetonitrile, and L-alanine isopropyl ester . The reaction conditions often involve specific temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various chiral intermediates and the final impurity, this compound .
Scientific Research Applications
Tenofovir alafenamide Impurity 3 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods . In biology and medicine, it is studied for its potential effects on the pharmacokinetics and pharmacodynamics of Tenofovir alafenamide . Additionally, the impurity is used in stability studies to assess the robustness of pharmaceutical formulations .
Mechanism of Action
it is known that impurities can affect the overall pharmacological profile of the drug by interacting with the molecular targets and pathways involved in the drug’s action . In the case of Tenofovir alafenamide, the primary molecular target is the reverse transcriptase enzyme, which is inhibited to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tenofovir alafenamide Impurity 3 include other impurities formed during the synthesis of Tenofovir alafenamide, such as ®-Tenofovir diphenyl ester and (S)-Tenofovir phenyl ester .
Uniqueness: this compound is unique due to its specific chiral configuration and the particular synthetic route used for its formation. This uniqueness is important for the accurate identification and quantification of the impurity in pharmaceutical formulations .
Properties
IUPAC Name |
9-[2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTDSRIRFPGRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
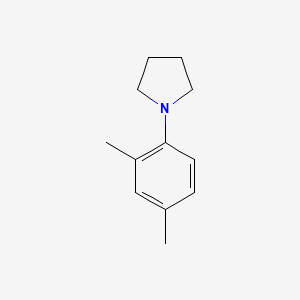
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
